2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative featuring a fused bicyclic system with a naphthalen-1-ylmethyl thioether substituent at position 2, an ortho-methylphenyl (o-tolyl) group at position 4, and a nitrile group at position 2.
Properties
IUPAC Name |
4-(2-methylphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-16-7-2-4-11-19(16)21-13-23(27)26-24(22(21)14-25)28-15-18-10-6-9-17-8-3-5-12-20(17)18/h2-12,21H,13,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMJIPOWRSGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a novel class of tetrahydropyridine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its antitumor properties and mechanisms of action.
Chemical Structure
The compound's structure features a tetrahydropyridine ring with various substituents that may contribute to its biological activity. The presence of naphthalene and o-tolyl groups suggests potential interactions with biological targets through π-π stacking and hydrophobic interactions.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antitumor Activity :
- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
- Cytotoxicity Assays : Using the MTT assay, the compound demonstrated significant cytotoxic effects with inhibition rates exceeding 99% at optimal concentrations. The IC50 values ranged from 6.92 to 8.99 μM, indicating potent antitumor activity superior to established drugs like Sunitinib .
-
Mechanism of Action :
- Cell Cycle Arrest : The compound induces apoptosis in HepG2 cells primarily by arresting the cell cycle at the S phase. Flow cytometry analysis revealed an increase in the percentage of cells in S phase upon treatment with the compound .
- Apoptotic Pathway : Further investigations indicated that the compound triggers apoptosis via mitochondrial pathways, evidenced by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Antitumor Activity of this compound
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 6.92 |
| MCF-7 | 100.39 | 8.99 |
| DU145 | 100.02 | 7.60 |
| HepG2 | 100.00 | 8.50 |
Case Studies
A notable study involving this compound focused on its effects on HepG2 liver cancer cells. The researchers treated cells with varying concentrations of the compound for 72 hours and performed flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated a significant increase in S-phase cells and a concentration-dependent activation of caspase-3, confirming its role in apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is analogous to pyridine and pyrimidine derivatives in the evidence, but its substituents differentiate its properties. Key comparisons include:
Key Observations
Substituent Impact on Activity: The naphthalen-1-ylmethyl thioether group in the target compound likely increases lipophilicity compared to simpler thiophene () or cyanomethyl thioether () substituents. This could enhance cellular uptake but reduce aqueous solubility.
Core Structure Variations :
- The 1,4,5,6-tetrahydropyridine core in the target compound differs from pyrimidine () or pyridine () systems. The partially saturated ring may confer conformational flexibility, influencing target selectivity .
Synthetic Accessibility: Derivatives in and were synthesized via substitution or alkylation reactions with yields >80%, suggesting the target compound could be similarly accessible. Mn3O4 nanoparticles () or SHELX-refined crystallography () may aid in its characterization .
Crystallographic and Conformational Analysis
and highlight the importance of substituent orientation:
- The cis conformation of pyridin-2-yl ethenyl in and torsion angles in ’s crystal structure suggest that the target compound’s o-tolyl and naphthalen-1-ylmethyl groups may adopt distinct spatial arrangements, impacting intermolecular interactions (e.g., C–H···π or hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
